molecular formula C18H16N2O4S B3481808 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3481808
M. Wt: 356.4 g/mol
InChI Key: BEDBEUXCPWOJOS-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide, commonly known as AMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. AMT is a member of the coumarin family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of AMT is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors. For example, AMT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
AMT has been found to have various biochemical and physiological effects. In vitro studies have shown that AMT can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. In vivo studies have shown that AMT can reduce tumor growth in mice and improve cognitive function in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

AMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, AMT also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity are not well understood. Therefore, caution should be exercised when using AMT in lab experiments, and further studies are needed to fully evaluate its safety and efficacy.

Future Directions

There are several future directions for research on AMT. One potential area of research is the development of AMT-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects. Overall, AMT is a promising compound with significant potential for various scientific applications.

Scientific Research Applications

AMT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AMT has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, AMT has been found to have insecticidal properties and can be used as a natural pesticide. In material science, AMT has been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-11-9(2)25-17(14(11)15(19)21)20-16(22)12-8-10-6-4-5-7-13(10)24-18(12)23/h4-8H,3H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDBEUXCPWOJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
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N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide

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